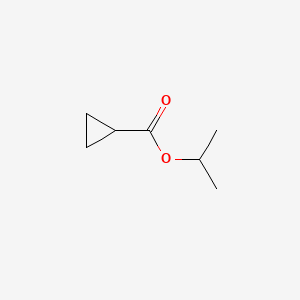

Isopropyl cyclopropanecarboxylate

Description

BenchChem offers high-quality Isopropyl cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6887-83-8 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

propan-2-yl cyclopropanecarboxylate |

InChI |

InChI=1S/C7H12O2/c1-5(2)9-7(8)6-3-4-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

QEYGAMYURHNUMI-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C1CC1 |

Canonical SMILES |

CC(C)OC(=O)C1CC1 |

Origin of Product |

United States |

Foundational & Exploratory

Isopropyl cyclopropanecarboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

The cyclopropyl moiety, a seemingly simple three-membered carbocycle, has garnered profound interest in the fields of medicinal chemistry and materials science. Its unique stereoelectronic properties, a consequence of significant ring strain, impart remarkable characteristics to parent molecules, including metabolic stability, conformational rigidity, and unique binding interactions. Isopropyl cyclopropanecarboxylate, a key building block, serves as an accessible entry point to a diverse array of more complex cyclopropane-containing scaffolds. This guide, intended for the discerning researcher, provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and applications, with a focus on the underlying principles that govern its utility.

Core Molecular Attributes

Isopropyl cyclopropanecarboxylate is a clear, colorless liquid. Its fundamental identifiers and physicochemical properties are crucial for its application in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 6887-83-8 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₂ | [1][2][4] |

| Molecular Weight | 128.17 g/mol | [1][4][] |

| IUPAC Name | propan-2-yl cyclopropanecarboxylate | [4] |

| Synonyms | Isopropyl cyclopropane carboxyliate, Cyclopropanecarboxylic acid isopropyl ester | [2][3] |

| Boiling Point | 142.7 °C at 760 mmHg | [] |

| Density | 1.031 g/cm³ | [] |

| Flash Point | 35 °C |

Synthesis and Mechanistic Considerations

The synthesis of isopropyl cyclopropanecarboxylate can be approached through several established routes. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity.

Intramolecular Cyclization via Phase-Transfer Catalysis

A robust and scalable method for synthesizing cyclopropane carboxylates involves the intramolecular cyclization of γ-halobutyrate esters. This approach is particularly amenable to industrial applications due to its use of readily available and cost-effective reagents.

Reaction Scheme:

Caption: Intramolecular cyclization of a γ-halobutyrate ester.

Underlying Principles and Experimental Protocol:

This synthesis leverages a strong base to deprotonate the α-carbon of the ester, generating a carbanion that subsequently displaces the halide on the γ-carbon in an intramolecular Sₙ2 reaction. The key to this process is the use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., methyltributylammonium chloride), which facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase where the ester is soluble.[6][7][8][9]

Step-by-Step Methodology:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add the starting material, iso-propyl-γ-chlorobutyrate.

-

Catalyst and Base Addition: Introduce the phase-transfer catalyst and a solution of sodium hydroxide. The molar ratio of the ester to sodium hydroxide to catalyst is critical for optimal conversion.[10]

-

Reaction Conditions: Maintain the reaction temperature at approximately 25 °C with vigorous stirring for 6 hours to ensure efficient mixing of the phases.[10]

-

Workup and Purification: After the reaction is complete, filter the mixture. The resulting filtrate is then purified by distillation to yield isopropyl cyclopropanecarboxylate.[10]

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and highly effective method for converting alkenes to cyclopropanes.[11][12] This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.

Reaction Scheme:

Caption: Simmons-Smith cyclopropanation of isopropyl acrylate.

Mechanistic Insights: The reaction proceeds via a concerted mechanism where the methylene group is delivered to the double bond stereospecifically.[11] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. The active species is believed to be an organozinc carbenoid, (IZn)₂CH₂, which forms a "butterfly" transition state with the alkene.[13]

Applications in Pharmaceutical and Agrochemical Synthesis

The rigid, strained ring of cyclopropane offers unique advantages in drug design. It can act as a conformationally restricted analogue of a double bond or a gem-dimethyl group, leading to enhanced potency and improved metabolic stability.[14] Isopropyl cyclopropanecarboxylate is a valuable intermediate in the synthesis of compounds that leverage these properties.

Intermediate for Biologically Active Amines

A significant application of isopropyl cyclopropanecarboxylate is its role as a precursor to cyclopropylamine.[15][16] Cyclopropylamine is a key pharmacophore found in numerous FDA-approved drugs and agrochemicals. The synthesis involves the hydrolysis of the ester to cyclopropanecarboxylic acid, followed by a Curtius or Hofmann rearrangement.

Role in Agrochemicals

The cyclopropane ring is a common structural motif in a variety of pesticides, including synthetic pyrethroids.[17] The ester functionality of isopropyl cyclopropanecarboxylate provides a handle for further chemical modification to build more complex and potent agrochemical agents.

Analytical Characterization

The purity and identity of isopropyl cyclopropanecarboxylate are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile compounds like isopropyl cyclopropanecarboxylate. It provides both retention time data for quantification and mass spectral data for structural confirmation.

Hypothetical GC-MS Protocol:

-

Instrumentation: Agilent 7890A GC with 5975C MS detector or equivalent.[18]

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[18]

-

Injector: Split mode (e.g., 10:1), temperature 250 °C.[18]

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

-

MS Detector: Electron Impact (EI) ionization at 70 eV, scan range m/z 35-200.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet for the methine proton of the isopropyl group, a doublet for the two methyl groups of the isopropyl moiety, and complex multiplets for the cyclopropyl ring protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon, the methine and methyl carbons of the isopropyl group, and the methylene and methine carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption around 1720-1740 cm⁻¹. C-H stretching vibrations for the aliphatic and cyclopropyl groups will appear around 2850-3000 cm⁻¹, and C-O stretching will be observed in the 1100-1300 cm⁻¹ region.

Safety and Handling

Isopropyl cyclopropanecarboxylate is a flammable liquid and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Work in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

A comprehensive list of references will be compiled upon request.

Sources

- 1. CAS 6887-83-8 | Isopropyl cyclopropane carboxylate - Synblock [synblock.com]

- 2. ISOPROPYL CYCLOPROPANE CARBOXYLATE | CAS#:6887-83-8 | Chemsrc [chemsrc.com]

- 3. CAS No.6887-83-8,ISOPROPYL CYCLOPROPANE CARBOXYLATE Suppliers [lookchem.com]

- 4. Isopropyl cyclopropane carboxyliate | C7H12O2 | CID 550170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ISOPROPYL CYCLOPROPANE CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

- 17. researchgate.net [researchgate.net]

- 18. oatext.com [oatext.com]

Technical Guide: Spectral Characterization of Isopropyl Cyclopropanecarboxylate

Executive Summary

Isopropyl cyclopropanecarboxylate (IPCPC) is a critical intermediate in the synthesis of pyrethroid insecticides and various pharmaceutical scaffolds. Its structural integrity relies on the unique electronic environment of the cyclopropane ring coupled with the steric bulk of the isopropyl ester.

This guide provides a definitive reference for the NMR spectral analysis of IPCPC. Unlike standard aliphatic esters, the cyclopropane ring introduces significant magnetic anisotropy, resulting in high-field shifts for ring protons. This document details the specific chemical shifts, coupling constants, and structural assignments required for rigorous quality control and identification.

Structural Analysis & Assignment Logic

To accurately interpret the spectra, we must first map the magnetic environments of the molecule. The cyclopropane ring acts as a magnetic shield for its own protons due to the ring current (anisotropy), while the ester functionality deshields adjacent nuclei.

Molecular Numbering Scheme

For the purpose of this guide, the following atom assignment is used:

-

C1: Cyclopropane Methine (attached to Carbonyl)

-

C2/C3: Cyclopropane Methylenes (Ring

) -

C4: Carbonyl Carbon (

) -

C5: Isopropyl Methine (

) -

C6/C7: Isopropyl Methyls (

)

Visualization of Structural Logic

The following diagram illustrates the correlation between structural features and their expected spectral signatures.

Caption: Figure 1. Structural dissection of IPCPC linking functional moieties to their diagnostic NMR signals.

Experimental Protocol

Reproducibility in NMR relies heavily on sample preparation. The following protocol ensures optimal resolution and minimizes solvent artifacts.

Materials

-

Solvent: Chloroform-d (

), 99.8% D atom, containing 0.03% v/v TMS (Tetramethylsilane). -

Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

-

Sample Mass: 10–20 mg (for 1H), 30–50 mg (for 13C).

Preparation Workflow

-

Weighing: Weigh the sample directly into a clean vial.

-

Dissolution: Add 0.6 mL of

. Vortex gently until the solution is homogenous. -

Filtration: If any particulate is visible, filter through a glass wool plug into the NMR tube.

-

Equilibration: Allow the sample to reach the probe temperature (typically 298 K) for 5 minutes before acquisition.

1H NMR Spectral Data (400 MHz, CDCl3)

The proton spectrum of IPCPC is characterized by the distinct isopropyl pattern and the complex coupling of the cyclopropane ring.

Data Summary Table

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Isopropyl Methine | 5.00 | Septet | 1H | 6.3 | Deshielded by Oxygen |

| Ring Methine ( | 1.50 – 1.60 | Multiplet | 1H | - | |

| Isopropyl Methyls | 1.23 | Doublet | 6H | 6.3 | Diagnostic doublet |

| Ring Methylene ( | 0.94 – 1.02 | Multiplet | 2H | - | Complex roofing |

| Ring Methylene ( | 0.80 – 0.88 | Multiplet | 2H | - | High field region |

Detailed Analysis

-

The Isopropyl Signature: The most reliable starting point for assignment is the septet at

. This signal arises from the methine proton of the isopropyl group, split by the six adjacent methyl protons ( -

Cyclopropane Anisotropy: The ring protons appear upfield (0.8 – 1.6 ppm). The proton alpha to the carbonyl (

) is deshielded relative to the others, appearing around 1.55 ppm. The methylene protons (

13C NMR Spectral Data (100 MHz, CDCl3)

The carbon spectrum provides confirmation of the ester carbonyl and the symmetry of the isopropyl group.

Data Summary Table

| Assignment | Shift ( | Type | Notes |

| Carbonyl ( | 174.5 | Quaternary | Typical ester shift |

| Isopropyl Methine ( | 67.3 | CH | Deshielded by single-bond Oxygen |

| Isopropyl Methyls ( | 21.9 | Equivalent carbons | |

| Ring Methine ( | 12.9 | CH | |

| Ring Methylenes ( | 8.4 | High field due to ring strain |

DEPT-135 Correlation

To distinguish between the ring methine and methylenes:

- 174.5: Invisible (Quaternary).

- 67.3: Positive phase (Up) - CH.

- 21.9: Positive phase (Up) - CH3.

- 12.9: Positive phase (Up) - CH.

- 8.4: Negative phase (Down) - CH2.

Advanced Characterization Workflow

For complex mixtures where IPCPC is an intermediate, use this logic flow to confirm identity against impurities.

Caption: Figure 2. Rapid identification logic flow for IPCPC verification.

References

-

National Institute of Standards and Technology (NIST). Isopropyl cyclopropanecarboxylate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Isopropyl cyclopropanecarboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

-

SpectraBase. 1H NMR Spectrum of Isopropyl cyclopropanecarboxylate. Wiley Science Solutions. Available at: [Link]

-

Wiberg, K. B., & Barth, D. E. (1969). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Journal of the American Chemical Society. (Foundational text on cyclopropane anisotropy). Available at: [Link]

The Ascendancy of the Strained Ring: A Technical Guide to Cyclopropanecarboxylate Derivatives in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif once viewed as a mere curiosity due to its inherent strain, has emerged as a cornerstone in contemporary organic synthesis and medicinal chemistry. Its unique electronic and conformational properties, when coupled with the versatile carboxylate handle, give rise to cyclopropanecarboxylate derivatives – a class of building blocks that have unlocked novel synthetic pathways and enabled the creation of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of these valuable intermediates, offering field-proven insights for researchers at the forefront of chemical innovation.

The Unique Character of Cyclopropanecarboxylates: A Marriage of Strain and Functionality

The synthetic utility of cyclopropanecarboxylate derivatives stems from the interplay between the high ring strain of the three-membered ring (approximately 27.5 kcal/mol) and the electronic influence of the carboxylate group.[1] The C-C bonds of the cyclopropane ring possess significant p-character, rendering them susceptible to cleavage under various conditions. The electron-withdrawing nature of the carboxylate group further polarizes the ring, activating it towards nucleophilic attack and facilitating a diverse array of ring-opening and cycloaddition reactions. This inherent reactivity, combined with the rigid, three-dimensional structure, makes cyclopropanecarboxylates powerful tools for introducing conformational constraints and unique stereochemical arrangements in target molecules.[2]

Strategic Synthesis: Crafting the Cyclopropanecarboxylate Core

The construction of the cyclopropanecarboxylate scaffold can be achieved through a variety of methods, each with its own advantages in terms of stereocontrol, substrate scope, and scalability. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern and stereochemistry of the final product.

Cyclopropanation of Alkenes: The Workhorse Approach

The most direct route to cyclopropanecarboxylates involves the cyclopropanation of an α,β-unsaturated ester or a related olefin. Several key methodologies have been developed to achieve this transformation with high efficiency and stereoselectivity.

The reaction of an alkene with a diazoacetate, catalyzed by a transition metal, is a powerful and widely used method for cyclopropanation.[3] Rhodium(II) and copper(I) complexes are the most common catalysts, proceeding through a metal-carbene intermediate.[4][5] The stereochemistry of the resulting cyclopropane is often dictated by the geometry of the starting alkene and the nature of the catalyst's ligands.

Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate [6]

-

To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add dirhodium tetraacetate (Rh₂(OAc)₄, 0.2 mol%).

-

Add the alkene (e.g., styrene, 2.2 equivalents) via syringe.

-

Slowly add ethyl diazoacetate (1.0 equivalent) via a syringe pump over an extended period (e.g., 48 hours) to maintain a low concentration of the diazo compound.

-

After the addition is complete, allow the reaction to stir for an additional 8 hours.

-

Remove any excess volatile alkene by distillation.

-

Purify the resulting ethyl 2-phenylcyclopropane-1-carboxylate by vacuum distillation or column chromatography.

The Simmons-Smith reaction provides a reliable method for the cyclopropanation of alkenes, including α,β-unsaturated esters, using a carbenoid species generated from diiodomethane and a zinc-copper couple.[7] The Furukawa modification, which utilizes diethylzinc, often provides improved yields and reproducibility.[8] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol [8]

-

Under a nitrogen atmosphere, dissolve the allylic alcohol in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C and add a solution of diethylzinc (Et₂Zn) in an appropriate solvent dropwise.

-

To this mixture, add a solution of diiodomethane (CH₂I₂) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the resulting cyclopropylmethanol derivative by column chromatography.

Intramolecular Cyclization Strategies

Intramolecular reactions offer an alternative and often highly stereoselective means of constructing the cyclopropane ring.

The Michael-initiated ring closure (MIRC) reaction is a powerful method for the synthesis of cyclopropanes.[5] This process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the three-membered ring. The stereochemical outcome can often be controlled by the choice of chiral nucleophiles or catalysts.[5]

A modified version of the Horner-Wadsworth-Emmons reaction provides a stereoselective route to cyclopropanecarboxylates.[9] This method involves the transformation of α-phosphono-γ-lactones into the corresponding ethyl cyclopropanecarboxylates upon treatment with a base like sodium ethoxide.[9] This approach is particularly effective for the synthesis of trans-substituted cyclopropanecarboxylates.[9]

| Method | Key Reagents | Stereoselectivity | Advantages | Limitations |

| Transition Metal-Catalyzed | Diazoacetates, Rh(II) or Cu(I) catalysts | Generally good, catalyst and substrate dependent | High efficiency, broad substrate scope | Use of potentially explosive diazo compounds, cost of precious metal catalysts |

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple or Et₂Zn | Stereospecific | Good functional group tolerance, avoids diazo compounds | Stoichiometric use of zinc reagents |

| MIRC Reaction | Nucleophile, electron-deficient alkene with a leaving group | Can be highly stereoselective with chiral reagents/catalysts | Convergent, allows for the introduction of diverse functionality | Requires appropriately functionalized starting materials |

| Homologous HWE Reaction | α-Phosphono-γ-lactones, base | High for trans isomers | Good for specific stereoisomers | Requires synthesis of the phosphono-lactone precursor |

The Reactive Nature of Cyclopropanecarboxylates: A Gateway to Molecular Complexity

The inherent ring strain and electronic activation of cyclopropanecarboxylates make them versatile intermediates for a wide range of transformations, primarily through ring-opening and cycloaddition pathways.

Ring-Opening Reactions: The Power of Strain Release

The cleavage of the cyclopropane ring is a thermodynamically favorable process that can be initiated by various reagents, leading to the formation of linear, functionalized molecules.

Cyclopropanes substituted with both an electron-donating (donor) and an electron-withdrawing (acceptor) group, such as cyclopropanecarboxylates with an aryl or vinyl substituent, are particularly susceptible to nucleophilic ring opening.[10][11] This reaction is often catalyzed by a Lewis acid, which coordinates to the acceptor group and further polarizes the C-C bond, facilitating attack by a nucleophile.[12] This strategy provides access to a wide range of γ-functionalized products.[13]

Cycloaddition Reactions: Building Rings upon Rings

Cyclopropanecarboxylate derivatives, particularly those bearing a vinyl or methylidene substituent, can participate in a variety of transition metal-catalyzed cycloaddition reactions, serving as three- or five-carbon building blocks.[14] These reactions provide efficient access to larger carbocyclic and heterocyclic ring systems.

Vinylcyclopropanes can undergo formal [5+2] cycloadditions with alkenes or alkynes, catalyzed by transition metals such as rhodium and ruthenium, to form seven-membered rings.[15][16] The mechanism often involves the formation of a metal π-allyl complex via cleavage of the cyclopropane ring, followed by insertion of the 2π component and reductive elimination.[17]

Applications in Drug Discovery and Development: The Cyclopropane Advantage

The unique structural and physicochemical properties of the cyclopropane ring have made it a privileged motif in medicinal chemistry.[18][19] Its incorporation into drug candidates can lead to significant improvements in potency, metabolic stability, and pharmacokinetic profiles. The cyclopropanecarboxylate moiety, in particular, is found in a number of marketed and investigational drugs.

The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.[1] Furthermore, the C-H bonds of a cyclopropane are generally stronger than those in a typical alkyl chain, which can block sites of metabolic oxidation and improve a drug's half-life.[18] The cyclopropane ring can also serve as a bioisosteric replacement for other groups, such as a gem-dimethyl group or a double bond, to fine-tune a molecule's properties.[18]

A notable example is the antiplatelet agent Ticagrelor , which features a trans-1,2-disubstituted cyclopropane ring that correctly orients the pharmacophoric elements for optimal interaction with the P2Y₁₂ receptor.[1] Another example is the non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC) , which is the biological precursor to the plant hormone ethylene and its derivatives have been explored for various therapeutic applications.[20][21]

Conclusion and Future Outlook

Cyclopropanecarboxylate derivatives have transitioned from being synthetic curiosities to indispensable tools in the arsenal of the modern organic chemist. The continuous development of novel and stereoselective synthetic methods, coupled with a deeper understanding of their reactivity, has solidified their role as versatile building blocks for the construction of complex molecular architectures. As the demand for structurally novel and functionally optimized molecules in drug discovery and materials science continues to grow, the importance of cyclopropanecarboxylate derivatives is poised to expand even further. Future research will likely focus on the development of even more efficient and sustainable catalytic methods for their synthesis, as well as the exploration of their utility in new and exciting areas of chemical synthesis.

References

-

Annulation of Oxime-Ether Tethered Donor–Acceptor Cyclopropanes. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry, 297, 117951.

-

Vinylcyclopropane (5+2) cycloaddition. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved February 23, 2026, from [Link]

- Zhang, J., & Zhang, J. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(13), 6335-6345.

- Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. (2013). The Journal of Organic Chemistry, 78(13), 6335-6345.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756.

- Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. (2017). Synthesis, 49(14), 3041-3066.

-

Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

- Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes. (2014). Chemical Society Reviews, 43(9), 3070-3094.

- Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions. (2025). Accounts of Chemical Research, 58(8), 1025-1039.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756.

- Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. (2024). Organic Chemistry Frontiers, 11(24), 6483-6494.

- Asymmetric Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes and Cyclobutanes. (2016).

- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020).

- Facile synthetic approaches to 1-thiocyclopropanecarboxylates. (2025).

-

2-Methylenecyclopropanecarboxylic acid ethyl ester. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

- A general stereoselective method for the synthesis of cyclopropanecarboxylates. A new version of the homologous Horner-Wadsworth-Emmons reaction. (2008). Organic & Biomolecular Chemistry, 6(2), 349-357.

- A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. (1980).

- Mechanism of the Rhodium Porphyrin-Catalyzed Cyclopropanation of Alkenes. (1995). Journal of the American Chemical Society, 117(24), 6465-6475.

-

Rhodium(II)‐Catalyzed Cyclopropanation. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

- Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2020). Chemistry – A European Journal, 26(34), 7582-7586.

- Recent advances in the synthesis of cyclopropanes. (2018). Organic & Biomolecular Chemistry, 16(37), 6693-6714.

- Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC. (1983). The Journal of Organic Chemistry, 48(20), 3549-3551.

- 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. (2019). Frontiers in Plant Science, 10, 1602.

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2025). Molecules, 30(21), 4889.

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules, 28(15), 5707.

- Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. (2021).

- Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. (1995). Journal of the American Chemical Society, 117(24), 6465-6475.

- Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. (2013). Chemical Science, 4(7), 2844-2850.

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014). Google Patents.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. A general stereoselective method for the synthesis of cyclopropanecarboxylates. A new version of the homologous Horner-Wadsworth-Emmons reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 14. Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.pku.edu.cn [chem.pku.edu.cn]

- 18. scientificupdate.com [scientificupdate.com]

- 19. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Procedures for the Hydrolysis of Isopropyl Cyclopropanecarboxylate

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in modern medicinal chemistry and agrochemical design. Its unique stereoelectronic properties—stemming from significant ring strain—confer a range of desirable attributes to bioactive molecules, including enhanced metabolic stability, improved potency, and conformational rigidity.[1] Cyclopropanecarboxylic acid is a critical building block for introducing this valuable moiety.[1]

Isopropyl cyclopropanecarboxylate often serves as a stable, readily available precursor. The hydrolysis of this ester to liberate the free carboxylic acid is a fundamental transformation in many synthetic routes. However, unlike simple alkyl esters, esters of cyclopropanecarboxylic acid exhibit notably enhanced stability against hydrolysis.[2] This guide provides a detailed examination of the mechanistic principles and practical laboratory protocols for the effective hydrolysis of isopropyl cyclopropanecarboxylate, addressing the unique challenges and considerations posed by its structure.

PART 1: Mechanistic Principles and Strategic Considerations

The Enhanced Stability of Cyclopropyl Esters

A critical consideration for any hydrolysis procedure is the inherent reactivity of the ester. Esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to their non-cyclic counterparts.[2] This stability is attributed to hyperconjugation, where the strained C-C bonds of the cyclopropyl ring donate electron density to the carbonyl group's π* orbital. This interaction stabilizes the ground state of the ester, thereby increasing the activation energy required for nucleophilic attack at the carbonyl carbon. Understanding this inherent stability is key to selecting appropriately vigorous conditions for hydrolysis to ensure complete conversion.

Acid-Catalyzed Hydrolysis: A Reversible Pathway

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction.[3] The process is an equilibrium, and successful hydrolysis requires driving the reaction toward the products.

Mechanism: The reaction is catalyzed by a strong acid (typically H₂SO₄ or HCl), which generates hydronium ions (H₃O⁺) in the aqueous medium.[4][5]

-

Protonation: The carbonyl oxygen of the ester is protonated by the hydronium ion. This step activates the carbonyl carbon, making it significantly more electrophilic.[3][4][5]

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][6]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the isopropoxy oxygen, converting it into a good leaving group (isopropanol).[4]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of isopropanol.

-

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the hydronium ion catalyst and yielding the final cyclopropanecarboxylic acid product.[5]

Because the entire process is reversible, the reaction must be driven to completion by applying Le Chatelier's principle, typically by using a large excess of water.[3][5]

Caption: Acid-Catalyzed Ester Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Process

Base-catalyzed hydrolysis, commonly known as saponification, is the most frequently used method for ester cleavage due to its irreversible nature.[7][8]

Mechanism: The reaction is promoted by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.[6][9]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the isopropoxide ion (⁻O-iPr) as the leaving group.

-

Deprotonation (The Irreversible Step): The isopropoxide ion is a strong base and immediately deprotonates the newly formed cyclopropanecarboxylic acid. This acid-base reaction is highly favorable and forms sodium cyclopropanecarboxylate and isopropanol.[6][7] This final step is essentially irreversible and drives the entire reaction to completion.[7]

-

Acidification: A final acidification step during the work-up is required to protonate the carboxylate salt and isolate the neutral cyclopropanecarboxylic acid.

Caption: Base-Catalyzed Ester Hydrolysis (Saponification) Mechanism.

Comparative Summary

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Reversibility | Reversible | Irreversible[6][7] |

| Stoichiometry | Catalytic amount of acid | Stoichiometric amount of base required |

| Reaction Rate | Generally slower | Generally faster |

| Driving Force | Use of excess water | Final deprotonation step[7] |

| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Work-up | Simple extraction | Requires a separate acidification step |

| Key Advantage | Milder for base-sensitive substrates | High yield and complete conversion |

| Key Disadvantage | Incomplete reaction if equilibrium is not shifted | Not suitable for base-labile functional groups |

PART 2: Experimental Protocols

General Laboratory Safety

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemically resistant gloves (e.g., nitrile) when handling reagents.[10]

-

Ventilation: All procedures involving strong acids, bases, or organic solvents should be performed in a certified chemical fume hood.[10][11]

-

Handling Reagents:

-

Strong Bases (NaOH, KOH): Corrosive. Avoid contact with skin and eyes. Handle solid pellets carefully to avoid generating dust.

-

Strong Acids (H₂SO₄, HCl): Corrosive. Add acid to water slowly, never the other way around, to control the exothermic reaction.

-

Isopropyl Alcohol: Flammable liquid and vapor.[12][13] Keep away from ignition sources.[13][14]

-

-

Emergency Procedures: Ensure access to an emergency shower and eyewash station. In case of a spill, evacuate the area and follow laboratory-specific spill cleanup protocols.[10]

Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred for its reliability and high yield.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| Isopropyl Cyclopropanecarboxylate | C₇H₁₂O₂ | 128.17 | 10.0 g | 0.078 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.68 g | 0.117 (1.5 eq) |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - |

| Water (H₂O) | H₂O | 18.02 | 25 mL | - |

| 6M Hydrochloric Acid (HCl) | HCl | - | ~20 mL | For acidification |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | - | ~150 mL | For extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | ~5 g | For drying |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isopropyl cyclopropanecarboxylate (10.0 g, 0.078 mol).

-

Reagent Addition: Add methanol (50 mL) and stir to dissolve the ester. In a separate beaker, carefully dissolve sodium hydroxide (4.68 g, 0.117 mol) in water (25 mL). Caution: This is an exothermic process. Once the NaOH solution has cooled slightly, add it to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 70-80°C) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the methanol and water under reduced pressure using a rotary evaporator.

-

Acidification (Work-up): To the resulting solid/slurry, add ~50 mL of cold water and stir to dissolve the sodium cyclopropanecarboxylate salt. Place the beaker in an ice bath. Slowly and carefully add 6M HCl dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate or oil (the carboxylic acid) should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[15]

-

Isolation: Remove the diethyl ether using a rotary evaporator to yield the crude cyclopropanecarboxylic acid.

-

Purification: The crude product can be purified by vacuum distillation to yield pure cyclopropanecarboxylic acid.

Protocol: Acid-Catalyzed Hydrolysis

This protocol is an alternative, particularly if the molecule contains base-sensitive functional groups.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount |

| Isopropyl Cyclopropanecarboxylate | C₇H₁₂O₂ | 128.17 | 10.0 g |

| Sulfuric Acid (H₂SO₄, 98%) | H₂SO₄ | 98.08 | 5 mL |

| Water (H₂O) | H₂O | 18.02 | 100 mL |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | - | ~150 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | ~50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | ~5 g |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask with a stir bar and reflux condenser, add water (100 mL).

-

Acid Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) to the water with stirring.

-

Substrate Addition: Add the isopropyl cyclopropanecarboxylate (10.0 g) to the aqueous acid solution.

-

Heating and Monitoring: Heat the biphasic mixture to reflux (approximately 100°C) with vigorous stirring. The reaction will likely require a longer period (12-24 hours) due to the ester's stability and the reversible nature of the reaction. Monitor by TLC or GC.

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers. Wash carefully with water (1 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 25 mL) to remove any residual acid. Caution: CO₂ evolution may cause pressure buildup. Finally, wash with brine (1 x 50 mL).

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: Purify the crude acid by vacuum distillation.

Caption: General Experimental Workflow for Ester Hydrolysis.

PART 3: Reaction Monitoring and Characterization

Effective monitoring is crucial to determine reaction completion and maximize yield.

-

Thin-Layer Chromatography (TLC): A simple and rapid method. The starting ester (less polar) will have a higher Rf value than the product carboxylic acid (more polar). The reaction is complete when the spot corresponding to the ester is no longer visible.

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the consumption of starting material and the formation of the product, allowing for precise determination of reaction kinetics and completion.[16][17]

-

Proton NMR (¹H NMR) Spectroscopy: The reaction can be monitored by observing the disappearance of the isopropyl methine signal (a septet at ~5.0 ppm) and the appearance of the carboxylic acid proton (a broad singlet >10 ppm).[18]

Characterization of Cyclopropanecarboxylic Acid:

-

Appearance: Colorless liquid or low-melting solid.

-

Boiling Point: ~182-184 °C (at atmospheric pressure), 94-95 °C (at 26 mmHg).[19]

-

¹H NMR: Characteristic multiplets for the cyclopropyl protons and a broad singlet for the acidic proton.

-

¹³C NMR: Signals for the cyclopropyl carbons and a downfield signal for the carbonyl carbon (~180 ppm).

-

IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

References

-

Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

-

Zhang, D., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances. [Link]

-

OrgoSolver. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

- Google Patents. (n.d.). EP0879813A1 - Process of preparation of cyclopropane carboxylic acids.

-

Connor, K. A., et al. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates. Journal of Pharmacy and Pharmacology. [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

- van Rensburg, E., et al. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells.

-

Agilent Technologies. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Retrieved from [Link]

-

Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

- Open Access Research Journal of Chemistry and Pharmacy. (2023).

-

Forró, E., et al. (2006). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry. [Link]

-

Reddit. (2023, December 6). cyclopropanecarboxylic acid anyone have a recipe for it can't find anything for it's synthesis. r/OrganicChemistry. [Link]

-

Airgas. (2015). Safety Data Sheet: Isopropyl Alcohol. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

- Isopropyl Group: Hydrolytic Stability in Solutions. (2026, February 14).

-

Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. [Link]

- Google Patents. (n.d.). WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof.

- O'Brien, P. J., et al. (1980). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. The Journal of Biological Chemistry.

-

Wang, Z., et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. ACS Catalysis. [Link]

-

Taiwan Occupational Safety and Health Administration. (2024). Isopropyl alcohol. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids. Retrieved from [Link]

-

YouTube. (2022, October 11). 374 BCH3023 Saponification of Esters. [Link]

-

ARKIVOC. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0554 - ISOPROPYL ALCOHOL. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2024, May 31). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

- Google Patents. (n.d.). US5068428A - Process for the preparation of cyclopropanecarboxamide.

-

Quick Company. (n.d.). Processes For The Preparation Of Cyclopropanecarboxylic Acid. Retrieved from [Link]

Sources

- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgosolver.com [orgosolver.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. phi.com [phi.com]

- 13. ICSC 0554 - ISOPROPYL ALCOHOL [chemicalsafety.ilo.org]

- 14. lcycic.com [lcycic.com]

- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 16. journals.co.za [journals.co.za]

- 17. agilent.com [agilent.com]

- 18. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Minimizing Cyclopropane Ring Opening During Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common yet intricate challenge in organic synthesis: preserving the integrity of the cyclopropane ring. The unique electronic structure and inherent ring strain of cyclopropanes make them both valuable synthetic motifs and susceptible to undesired ring-opening reactions.[1][2] This resource offers troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve your synthetic goals.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to address specific problems you may encounter in the lab. Each issue is followed by an analysis of the root cause and a set of actionable solutions.

Issue 1: My cyclopropane ring is opening under acidic conditions.

-

Root Cause: The high p-character of the C-C bonds in cyclopropanes makes them susceptible to attack by electrophiles, including protons from Brønsted or Lewis acids.[3][4][5] This can lead to the formation of a carbocationic intermediate that readily undergoes ring-opening to relieve the significant ring strain (approximately 27.5 kcal/mol).[2] Donor-acceptor (D-A) cyclopropanes are particularly vulnerable to this type of cleavage, as the donor group can stabilize the resulting carbocation and the acceptor group can be activated by Lewis acids.[6][7]

-

Solutions:

-

Employ Milder Acids: If your reaction requires acidic conditions, consider using weaker acids such as pyridinium p-toluenesulfonate (PPTS) or buffered systems (e.g., acetic acid/sodium acetate) to maintain a less aggressive pH.[8]

-

Protecting Groups: For substrates with adjacent functional groups that could stabilize a carbocation (e.g., ketones), consider protecting them. For instance, converting a ketone to a ketal can reduce its electron-donating influence and subsequent susceptibility to acid-catalyzed ring opening.

-

Strategic Choice of Lewis Acids: Not all Lewis acids are created equal. Some, like Sc(OTf)₃ or Yb(OTf)₃, are known to be effective in promoting desired transformations while minimizing ring-opening in certain contexts.[9] It is often beneficial to screen a variety of Lewis acids to find one that is sufficiently mild for your specific substrate.

-

Issue 2: My transition metal-catalyzed reaction is causing isomerization or cleavage of the cyclopropane ring.

-

Root Cause: Many transition metals, particularly those in low oxidation states (e.g., Pd(0), Ni(0), Rh(I)), can activate cyclopropanes through oxidative addition into a C-C bond.[10][11] This process forms a metallacyclobutane intermediate, which can then undergo various transformations, including β-hydride elimination leading to isomerization or reductive elimination to form ring-opened products.[10] This is a common issue in reactions like cross-couplings and cycloadditions.[11][12][13]

-

Solutions:

-

Ligand Selection: The choice of ligand is paramount. Bulky, electron-donating phosphine ligands (e.g., P(t-Bu)₃, SPhos) can often accelerate the desired reductive elimination from the organometallic intermediate, outcompeting the pathways that lead to ring-opening.

-

Catalyst Choice: The identity of the metal center is crucial. While palladium is a common culprit for C-C bond activation, in many cases, it can also be used to form C-C or C-heteroatom bonds at a carbon on the cyclopropane ring without cleavage, for example in Suzuki-Miyaura cross-coupling reactions.[14] Careful selection of the catalyst and reaction conditions is key.

-

Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can often reduce the incidence of undesired side reactions.

-

Issue 3: My cyclopropane ring is unstable under reductive conditions, such as catalytic hydrogenation.

-

Root Cause: The strained C-C bonds of a cyclopropane ring can be susceptible to cleavage by hydrogenolysis, particularly with highly active catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure.[15]

-

Solutions:

-

Milder Reducing Agents: Opt for less reactive reducing agents. For the reduction of a ketone adjacent to a cyclopropane, sodium borohydride (NaBH₄) in an alcoholic solvent at low temperature is a reliable choice.

-

Catalyst and Condition Optimization for Hydrogenation: If catalytic hydrogenation is unavoidable, use a less active catalyst such as palladium on carbon (Pd/C). Furthermore, conduct the reaction at lower hydrogen pressure (e.g., 1 atm) and at or below room temperature.

-

Transfer Hydrogenation: Consider transfer hydrogenation conditions, using reagents like ammonium formate or cyclohexene with Pd/C, which are often milder than using hydrogen gas directly.

-

Issue 4: I am observing ring-opening during a reaction that should proceed via a radical mechanism.

-

Root Cause: Cyclopropylcarbinyl radicals are known to undergo extremely rapid ring-opening to form the more stable homoallyl radical.[1] This process is often irreversible and can be a major competing pathway in reactions involving radical intermediates.

-

Solutions:

-

Radical Scavengers: If you suspect an undesired radical-mediated ring-opening, the addition of a radical scavenger like TEMPO or BHT can serve as both a diagnostic tool and a potential solution.

-

Reaction Concentration and Temperature: Running the reaction at a higher concentration can favor intermolecular reactions over the unimolecular ring-opening. Lowering the reaction temperature will also disfavor the ring-opening process.

-

Choose Precursors That Avoid Radical Formation at the Ring: If possible, modify your synthetic route to avoid the generation of a radical directly on or adjacent to the cyclopropane ring.

-

Frequently Asked Questions (FAQs)

Q1: What fundamental factors make a cyclopropane ring prone to opening?

A1: The primary driving force for cyclopropane ring-opening is the relief of its inherent ring strain.[2] The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to substantial angle strain.[3] This strain weakens the C-C bonds, making them more susceptible to cleavage by various reagents and conditions, including electrophiles, transition metals, and radical initiators.[3][4][16]

Q2: How do substituents on the cyclopropane ring affect its stability?

A2: Substituents play a critical role in the stability and reactivity of the cyclopropane ring.

-

Electron-donating groups (EDGs) can stabilize adjacent carbocations, making the ring more susceptible to electrophilic attack and acid-catalyzed opening.

-

Electron-withdrawing groups (EWGs) can make the ring more "electrophilic" and susceptible to nucleophilic attack, which can also lead to ring-opening.[17]

-

Donor-Acceptor (D-A) cyclopropanes , which have both an EDG and an EWG, are particularly activated and can undergo ring-opening under very mild conditions.[7][9]

-

Vinyl and Alkynyl Substituents: These groups can coordinate to transition metals, facilitating oxidative addition and subsequent ring-opening cycloaddition reactions.[11][13]

Q3: Are there any "cyclopropane-friendly" reaction conditions I should generally prefer?

A3: Yes, to maximize the chances of preserving the cyclopropane ring, consider the following:

-

Basic Conditions: Cyclopropane rings are generally stable under a wide range of basic conditions.

-

Low Temperatures: Running reactions at lower temperatures can often minimize undesired ring-opening by providing less thermal energy to overcome the activation barrier for C-C bond cleavage.

-

Anhydrous Conditions: For reactions involving Lewis acids or other moisture-sensitive reagents, maintaining strictly anhydrous conditions is crucial to prevent the in situ formation of stronger Brønsted acids that can promote ring-opening.[18]

-

Nucleophilic Substitutions: Sɴ2 reactions on a side chain attached to a cyclopropane ring, for example, can often be performed without affecting the ring, provided that the reaction conditions are carefully controlled to avoid elimination or rearrangement pathways.[19][20]

Data and Protocols

Table 1: Effect of Reducing Agent on the Reduction of a Cyclopropyl Ketone

| Entry | Reducing Agent | Conditions | Yield of Cyclopropyl Alcohol (%) | Yield of Ring-Opened Product (%) |

| 1 | H₂, PtO₂ | 50 psi H₂, RT, 12h | <5 | >90 |

| 2 | H₂, Pd/C | 1 atm H₂, RT, 6h | 85 | 10 |

| 3 | NaBH₄ | MeOH, 0 °C, 1h | >98 | <1 |

This table illustrates the importance of choosing a mild reducing agent to prevent hydrogenolysis of the cyclopropane ring.

Experimental Protocol: Mild Reduction of a Cyclopropyl Ketone using Sodium Borohydride

Objective: To reduce a ketone adjacent to a cyclopropane ring without causing ring cleavage.

Materials:

-

Cyclopropyl ketone substrate

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Deionized water

Procedure:

-

Dissolve the cyclopropyl ketone substrate (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude cyclopropyl alcohol.

-

Purify the product as necessary, typically by column chromatography.

Visualizing Reaction Pathways

Below are diagrams created using Graphviz to illustrate key concepts in cyclopropane chemistry.

Caption: Simplified mechanism of acid-catalyzed cyclopropane ring opening.

References

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (2019, January 28). National Center for Biotechnology Information. [Link]

-

Metal-catalyzed cyclopropanations - Wikipedia. Wikipedia. [Link]

-

Activation of cyclopropanes by transition metals - Wikipedia. Wikipedia. [Link]

-

Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes | Organic Letters. (2018, October 15). ACS Publications. [Link]

-

Activation of cyclopropanes by transition metals - Grokipedia. Grokipedia. [Link]

-

Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. (2014, May 6). Springer. [Link]

-

In addition to the cyclopropane ring - Purechemistry. (2023, May 15). Pure Chemistry. [Link]

-

Addition To Cyclopropane Rings | PDF - Scribd. Scribd. [Link]

-

Addition to Cyclopropane Ring | Dalal Institute. Dalal Institute. [Link]

-

Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC. National Center for Biotechnology Information. [Link]

-

Nucleophilic substitution of cyclopropyl ketones with halides. - ResearchGate. ResearchGate. [Link]

-

Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Chemistry Stack Exchange. [Link]

-

Stereospecific nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl carbinols - ResearchGate. (2025, August 7). ResearchGate. [Link]

-

Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo- philes - Who we serve. (2017, May 18). Thieme. [Link]

-

Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Xingwei Li. (2020, May 29). ACS Publications. [Link]

-

Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles | Organic Letters. (2012, March 14). ACS Publications. [Link]

-

Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C. (2024, December 4). Royal Society of Chemistry. [Link]

-

Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde - Transactions of the Faraday Society (RSC Publishing). Royal Society of Chemistry. [Link]

-

Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl p-Toluenesulfonates and Halides | Journal of the American Chemical Society. ACS Publications. [Link]

-

Radical cations of strained ring hydrocarbons. Cyclopropane derivatives. Canadian Science Publishing. [Link]

-

Synthesis of cyclopropanes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Tuning the Nucleophilicity in Cyclopropenylidenes - PMC - NIH. National Center for Biotechnology Information. [Link]

- US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google Patents.

-

Stability of Cycloalkanes - Angle Strain - YouTube. (2018, April 24). YouTube. [Link]

-

Electrophilic Addition to Alkenes EA9. Cyclopropanation - csbsju. CSB/SJU. [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis | Organic Letters - ACS Publications - ACS.org. (2023, July 10). ACS Publications. [Link]

-

Synthesis of cyclopropane containing natural products - SciSpace. SciSpace. [Link]

-

Synthetic methods for cyclopropanes. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction - MDPI. (2023, April 16). MDPI. [Link]

-

Ring‐opening reactions of D–A cyclopropanes. - ResearchGate. ResearchGate. [Link]

-

Cyclopropane - Wikipedia. Wikipedia. [Link]

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. (2019, January 28). Beilstein Journals. [Link]

-

Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC. National Center for Biotechnology Information. [Link]

-

A novel preparation of electrophilic cyclopropanes - RSC Publishing. Royal Society of Chemistry. [Link]

-

Cyclopropanation of Alkenes - Master Organic Chemistry. (2023, October 18). Master Organic Chemistry. [Link]

-

Cyclopropanation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J. (2024, May 31). Royal Society of Chemistry. [Link]

-

Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - NSF Public Access Repository. National Science Foundation. [Link]

Sources

- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropane - Wikipedia [en.wikipedia.org]

- 3. purechemistry.org [purechemistry.org]

- 4. scribd.com [scribd.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. mdpi.com [mdpi.com]

- 8. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. chem.pku.edu.cn [chem.pku.edu.cn]

- 13. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclopropane synthesis [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 17. thieme-connect.com [thieme-connect.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Definitive Guide to the Structural Validation of Isopropyl Cyclopropanecarboxylate: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physicochemical properties, biological activity, and ultimately, its efficacy and safety. This guide provides a comprehensive analysis of single-crystal X-ray crystallography as the gold standard for the structural elucidation of small organic molecules, using isopropyl cyclopropanecarboxylate as a case study. Furthermore, we will objectively compare its performance with alternative, and often complementary, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Subject Molecule: Isopropyl Cyclopropanecarboxylate

Isopropyl cyclopropanecarboxylate (C7H12O2) is a small organic ester containing a cyclopropane ring, a feature of interest in medicinal chemistry due to its unique conformational properties and metabolic stability.[1][] Its synthesis can be achieved through phase transfer catalysis, reacting γ-butyrolactone and isopropanol in a multi-step process.[3] Given its potential applications, rigorous structural validation is a critical step in its characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[4] This method allows for the direct determination of unit cell dimensions, bond lengths, bond angles, and the absolute configuration of a molecule.[4][5][6]

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice. When a monochromatic X-ray beam is directed at a single crystal, the regularly arranged atoms cause the X-rays to diffract in a specific pattern of spots.[4][7] By analyzing the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.[8]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure involves several critical steps, each demanding meticulous execution.

Figure 1: Experimental Workflow of Single-Crystal X-ray Crystallography

Causality in Experimental Choices

-

Purity is Paramount: The success of crystallization is highly dependent on the purity of the starting material. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

-

Choosing the Right Crystallization Technique: For a small, non-polar molecule like isopropyl cyclopropanecarboxylate, which is a liquid at room temperature, co-crystallization with a host molecule or in-situ cryo-crystallization might be necessary.[9] For solid derivatives, slow evaporation or vapor diffusion are common choices.[10][11] The choice of solvent is critical as it influences crystal packing and morphology.[10]

-

Data Collection Strategy: The choice of X-ray source (e.g., Molybdenum or Copper) depends on the crystal's properties.[12] Data is typically collected at low temperatures (cryo-conditions) to minimize thermal vibrations of the atoms, leading to a more precise structure.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive validation strategy employs complementary techniques that probe the molecule's properties in different states (e.g., in solution or in the gas phase). This multi-faceted approach provides a more complete picture of the molecule's identity and behavior.

Figure 2: Comparative Logic for Structural Validation

Comparison of Analytical Techniques

| Analytical Technique | Information Provided | Key Performance Aspects |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity determination, impurity profiling. | High sensitivity and resolution for separating complex mixtures.[13] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components, impurity analysis. | Powerful combination for separation and structural elucidation.[13][14] |

| UV-Visible (UV-Vis) Spectroscopy | Qualitative identification, quantitative analysis based on absorbance. | Simple, rapid, and cost-effective for concentration measurements.[13] |

| Infrared (IR) Spectroscopy | Identification of functional groups, structural confirmation. | Provides a unique molecular fingerprint.[13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, confirmation of molecular structure. | Unambiguous identification and structural analysis.[13][15] |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, including bond lengths, bond angles, and absolute stereochemistry. | The definitive method for unambiguous structural determination of crystalline materials.[5][6][16] |

In-Depth Look at Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[15][17] It provides information about the connectivity of atoms and their chemical environment.

-

¹H NMR: For isopropyl cyclopropanecarboxylate, the ¹H NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet) and the cyclopropane ring protons.[18] The chemical shifts and coupling constants would provide valuable information about the connectivity and relative stereochemistry.[19][20]

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyl carbon of the ester group (typically in the 160-180 ppm range).[19][20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14][21] For isopropyl cyclopropanecarboxylate (molecular weight: 128.17 g/mol ), the mass spectrum would show a molecular ion peak at m/z 128.[1] Fragmentation patterns, such as the loss of the isopropyl group or the cyclopropyl group, would further support the proposed structure.[19][20][22]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13] For an ester like isopropyl cyclopropanecarboxylate, the IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹.[23][24][25] Additionally, C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region.[23][24]

Experimental Protocols

Synthesis of Isopropyl Cyclopropanecarboxylate

A reported synthesis involves the reaction of sodium hydroxide and methyltributylammonium chloride in a round-bottom flask, with the temperature maintained at 25°C with uniform stirring for 6 hours.[1] The product is then obtained by filtration and rectification of the filtrate.[1]

Crystallization of Isopropyl Cyclopropanecarboxylate

As isopropyl cyclopropanecarboxylate is a liquid at room temperature, obtaining single crystals for X-ray diffraction presents a challenge.[9] The following methods could be employed:

-

In-situ Cryo-crystallization: The liquid sample is cooled on the diffractometer until it freezes into a single crystal.

-

Co-crystallization: The liquid is co-crystallized with a suitable host molecule to form a solid crystalline material.

-

Derivative Formation: The ester is converted into a solid derivative (e.g., a carboxylic acid via hydrolysis) which is then crystallized.

A General Protocol for Slow Evaporation Crystallization (for a solid derivative):

-

Dissolve the purified solid derivative in a suitable solvent or solvent mixture until saturation.

-

Loosely cover the container to allow for slow evaporation of the solvent.

-

Store the container in a vibration-free environment at a constant temperature.

-

Monitor for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

A suitable single crystal is selected and mounted on the goniometer of a single-crystal X-ray diffractometer.[4]

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream.

-

The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.

-

The collected data is processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate crystal structure.[16]

Conclusion